1-(3,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(3,4-Dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, and a methoxyphenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(3,4-dimethylbenzoyl)-4-(2-hydroxyphenyl)piperazine.
Reduction: Formation of 1-(3,4-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-phenylpiperazine: Lacks the methyl and methoxy substitutions, resulting in different chemical and biological properties.
1-(4-Methylbenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a single methyl group, leading to variations in reactivity and applications.
Uniqueness
1-(3,4-Dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain targets or alter its physical properties, making it suitable for specific applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-17(14-16(15)2)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCVWCHEZKLRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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